Product packaging for DL-Tryptophan-d3(Cat. No.:CAS No. 340257-61-6)

DL-Tryptophan-d3

Cat. No.: B589162
CAS No.: 340257-61-6
M. Wt: 207.24 g/mol
InChI Key: QIVBCDIJIAJPQS-GAUJEYLJSA-N
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Description

DL-Tryptophan-2,3,3-d3 (CAS 340257-61-6) is a deuterated form of the essential amino acid tryptophan, specifically labeled with three deuterium atoms at the 2,3,3 positions. With a molecular formula of C11H9D3N2O2 and a molecular weight of 207.25 g/mol, this compound serves as a critical internal standard in mass spectrometry-based assays, enabling precise quantification of tryptophan and its metabolites in complex biological samples. Tryptophan is a crucial substrate in several metabolic pathways. Its primary route is the kynurenine pathway, where the rate-limiting step is the cleavage of the indole ring by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) to form N-formylkynurenine . Over 95% of dietary tryptophan is metabolized through this pathway, producing a range of bioactive compounds known as tryptophan catabolites (TRYCATs) . These metabolites, including kynurenine, kynurenic acid, and quinolinic acid, are intimately involved in neurotoxic and neuroprotective processes and play a significant role in regulating immune responses and neurological function . The balance of these metabolites is a key area of study in neurological and psychiatric disorders such as Alzheimer's disease, depression, and schizophrenia, as well as in cancer immunology . DL-Tryptophan-2,3,3-d3 provides immense value in researching these complex processes. By acting as a stable isotopologue, it allows researchers to accurately track and quantify tryptophan flux through its metabolic pathways in vitro and in vivo. This is particularly valuable for investigating inflammation and stress-induced shifts in metabolism mediated by IDO, or hormonally-controlled catabolism via TDO . The use of this high-purity deuterated standard ensures reliable and reproducible data, making it an indispensable tool for advanced research in metabolomics, neuropharmacology, and immunology. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B589162 DL-Tryptophan-d3 CAS No. 340257-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i5D2,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBCDIJIAJPQS-GAUJEYLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858549
Record name (alpha,beta,beta-~2~H_3_)Tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340257-61-6
Record name Tryptophan-α,β,β-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340257-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (alpha,beta,beta-~2~H_3_)Tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Isotopic Enrichment of Dl Tryptophan 2,3,3 D3

Chemical Synthesis Approaches for Deuterated Tryptophan Derivatives

Chemical synthesis provides versatile routes to deuterated organic molecules, including tryptophan derivatives. These methods range from straightforward hydrogen-isotope exchange reactions to complex, multi-step sequences involving advanced catalysis.

One of the foundational methods for deuterium (B1214612) labeling is chemical exchange , where protons in the target molecule are swapped for deuterium from a deuterated solvent or reagent. For tryptophan, exchange reactions in strong deuterated acids like deutero-trifluoroacetic acid (d-TFA) can effectively label certain positions. Studies have shown that the relative rates of hydrogen-deuterium exchange for tryptophan's protons in d-TFA are H-2 > H-5 > H-6 > H-4 > H-7, indicating that the proton on the alpha-carbon (C2) is the most acidic and therefore the most readily exchanged. researchgate.net While effective for the C2 position, this method offers less control for selectively labeling the C3 position without affecting other parts of the molecule.

More advanced and site-selective methods often rely on transition-metal catalysis. A notable strategy for labeling the C2 position of L-tryptophan involves a sequence of iridium-catalyzed C–H borylation followed by a deborylative deuteration step. nih.gov This approach allows for highly specific installation of a deuterium atom. However, a significant challenge in such multi-step syntheses is the potential for D/H scrambling, where the incorporated deuterium is unintentionally replaced by hydrogen during subsequent steps, such as the removal of protecting groups. nih.gov Careful selection of mild deprotection conditions is crucial to preserve the isotopic label. nih.gov

Table 1: Comparison of Chemical Synthesis Approaches for Tryptophan Deuteration

MethodTarget Position(s)Key FeaturesChallenges
Acid-Catalyzed H/D ExchangeC2 (α-position)Simple procedure using deuterated acid (d-TFA). researchgate.netLimited selectivity for other positions; potential for side reactions.
Iridium-Catalyzed Borylation/DeuterationC2 (α-position)High regiospecificity for the target C-H bond. nih.govMulti-step process; risk of D/H scrambling during deprotection. nih.gov

Biocatalytic and Enzymatic Routes for Site-Specific Deuteration of Tryptophan

Biocatalytic methods, which employ enzymes to catalyze reactions, offer an attractive alternative to chemical synthesis due to their exceptional selectivity and ability to operate under mild conditions. rsc.org For the synthesis of deuterated tryptophan, enzymes can provide unparalleled control over the site of deuterium incorporation.

Deuteration at the C2 (α) Position: Several enzymatic systems have been successfully used to label the C2 position of tryptophan.

Tryptophanase: This enzyme can catalyze the coupling of an indole (B1671886) derivative with a substrate like S-methyl-L-cysteine in a fully deuterated medium (D₂O). tandfonline.com This reaction proceeds with 100% deuterium labeling at the α-position, with chemical yields reported between 23% and 51%. tandfonline.comnih.govresearchgate.net

Tryptophan Synthase: The β-subunit of tryptophan synthase is highly effective for this purpose. It catalyzes the condensation of serine and indole in a deuterated buffer. This biocatalytic reaction can produce (2-²H)Trp in high isolated yields (e.g., 89%) with excellent isotopic incorporation. rsc.org

Dual-Protein Systems: A system involving two proteins, DsaD and DsaE, has been developed for site-selective deuteration of various amino acids. When used alone, the DsaD protein can catalyze H/D exchange exclusively at the Cα position with high deuterium incorporation (85-95%). nih.govwisc.edu

Deuteration at the C3 (β) Position: Labeling the C3 position is considered a more significant challenge. rsc.org However, enzymatic routes provide potential solutions.

Methionine γ-lyase: This enzyme has been identified as a candidate for synthesizing [3,3-²H₂]Trp, highlighting a potential biocatalytic route to this challenging isotopologue. rsc.org

Dual-Protein Systems (DsaD/DsaE): While the DsaD protein alone targets the Cα position, its combination with the partner protein DsaE can facilitate H/D exchange at both the Cα and Cβ positions for many aliphatic amino acids, with Cβ incorporation levels between 84-93%. nih.gov Although this specific system did not achieve Cβ deuteration for tryptophan itself, it demonstrates a powerful enzymatic strategy that could be adapted for this purpose. wisc.edu

To obtain the final DL -Tryptophan-2,3,3-D3 product, a stereospecific synthesis yielding the L- or D-enantiomer would need to be followed by a racemization step. A broad specificity amino acid racemase from Pseudomonas putida has been shown to effectively convert L-Trp into a DL-racemate. nih.gov

Table 2: Enzymatic Routes for Site-Specific Deuteration of Tryptophan

Enzyme/SystemTarget PositionSubstrates & ConditionsReported Efficiency / Isotopic Purity
TryptophanaseC2 (α-position)Indole derivative + S-methyl-L-cysteine in D₂O. tandfonline.com100% deuterium labeling at C2; 23-51% chemical yield. tandfonline.comnih.gov
Tryptophan Synthase (β-subunit)C2 (α-position)Serine + Indole in deuterated buffer. rsc.orgQuantitative deuteration; 89% isolated yield. rsc.org
DsaD/DsaE SystemC2 (α-position) and C3 (β-position)Amino acid in D₂O with PLP cofactor. nih.govFor Tryptophan: Cα deuteration observed. For other amino acids: up to 95% at Cα and 93% at Cβ. nih.govwisc.edu
Amino Acid RacemaseRacemization (L to DL)L-Tryptophan as substrate. nih.govSuccessful conversion of L-Trp to DL-Trp. nih.gov

Methodologies for Ensuring Isotopic Purity and Regiospecificity

After synthesis, it is critical to verify both the extent of deuterium incorporation (isotopic purity) and the precise location of the labels (regiospecificity). Several analytical techniques are essential for this characterization. The use of cost-efficient and abundant heavy water (D₂O) as the isotope source is common in these syntheses, but quantitative confirmation of its incorporation is required. uni-rostock.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the regiospecificity of deuteration. In ¹H NMR spectroscopy, the replacement of a proton with a deuterium atom results in the disappearance or significant reduction of the corresponding signal in the spectrum. researchgate.netnih.gov This provides direct evidence of where the labeling has occurred. nih.govnih.govnih.gov Further analysis using ²H NMR can directly detect the deuterium nuclei, while ¹³C NMR can show changes in carbon signals due to the presence of bonded deuterium, confirming the site of incorporation. nih.govnih.gov

Table 3: Analytical Methods for Characterization of Deuterated Tryptophan

MethodInformation ProvidedPrimary Application
¹H NMRPrecise location of deuterium atoms (regiospecificity). nih.govConfirms site-specific labeling by observing signal disappearance.
Mass Spectrometry (MS)Overall number of incorporated deuterium atoms (isotopic purity). researchgate.netConfirms the change in molecular weight corresponding to deuteration.
²H and ¹³C NMRDirect detection of deuterium and analysis of its effect on the carbon skeleton. nih.govProvides complementary structural confirmation.

Advanced Analytical Methodologies for Dl Tryptophan 2,3,3 D3 Quantification and Tracing

Mass Spectrometry-Based Platforms for Absolute Quantification

Mass spectrometry (MS) has become a cornerstone for the absolute quantification of metabolites due to its high sensitivity and specificity. When coupled with chromatographic separation techniques, MS allows for the precise measurement of analytes like tryptophan and its derivatives in complex biological matrices. The use of stable isotope-labeled internal standards, such as DL-Tryptophan-2,3,3-D3, is fundamental to achieving accurate and reproducible quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Tryptophan and its Metabolites

LC-MS/MS is a powerful technique for the targeted analysis of tryptophan and its extensive network of metabolites, which are implicated in numerous biological functions and disease states. tandfonline.com The development of a robust LC-MS/MS method requires careful optimization of several parameters to handle the chemical diversity and wide concentration ranges of these compounds in biological samples like plasma, cerebrospinal fluid (CSF), and tissue extracts. molnar-institute.comnih.gov

A key challenge in developing a comprehensive method is the simultaneous analysis of chemically diverse molecules, including acidic, basic, and nonpolar compounds. nih.gov Researchers often employ reversed-phase chromatography, with C18 or pentafluorophenyl (PFP) columns being common choices, to achieve separation. tandfonline.commolnar-institute.com Gradient elution with mobile phases typically consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid, is used to resolve the various analytes. molnar-institute.comnih.gov

To ensure the accuracy of quantification, a stable isotope-labeled internal standard is crucial. DL-Tryptophan-2,3,3-D3 and other deuterated analogues of tryptophan metabolites are frequently used for this purpose. tandfonline.commolnar-institute.com These internal standards are added to samples at the beginning of the preparation process to account for any variability in extraction efficiency and matrix effects during ionization. diva-portal.org The analytes are then detected using multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound. mdpi.com

The table below summarizes typical parameters for an LC-MS/MS method for tryptophan and its metabolites.

ParameterTypical Setting
Chromatography Ultra-High-Performance Liquid Chromatography (UHPLC)
Column C18 or PFP, e.g., ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid molnar-institute.com
Flow Rate 0.3 - 0.4 mL/min nih.gov
Injection Volume 5 - 20 µL molnar-institute.comnih.gov
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q Exactive) biorxiv.org
Ionization Mode Positive Electrospray Ionization (ESI+) diva-portal.org
Detection Mode Multiple Reaction Monitoring (MRM) mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Tryptophan Metabolites

While LC-MS/MS is more commonly used for the analysis of tryptophan and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) offers a viable alternative, particularly for more volatile or derivatized compounds. diva-portal.org A significant consideration for GC-MS analysis is that many tryptophan metabolites are not inherently volatile and require a chemical derivatization step to increase their volatility and thermal stability. diva-portal.org This process can add complexity to sample preparation but can also improve chromatographic peak shape and sensitivity.

The use of deuterated internal standards like DL-Tryptophan-2,3,3-D3 is equally important in GC-MS to ensure accurate quantification by correcting for variations during both the derivatization and the analytical run.

Strategic Application of DL-Tryptophan-2,3,3-D3 as an Internal Standard in Quantitative Metabolomics

The use of a stable isotope-labeled internal standard, such as DL-Tryptophan-2,3,3-D3, is a critical strategy in quantitative metabolomics to achieve absolute quantification. nih.gov This approach, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis. diva-portal.org

By adding a known amount of DL-Tryptophan-2,3,3-D3 to the sample at the initial stage of processing, it experiences the same sample preparation steps as the endogenous, unlabeled tryptophan. mdpi.comfrontiersin.org This includes extraction, and any potential derivatization or degradation. Because the labeled and unlabeled forms of tryptophan are chemically identical, they behave similarly during chromatographic separation and have nearly identical ionization efficiencies in the mass spectrometer.

The mass spectrometer can distinguish between the endogenous analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z) difference. The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is then used to calculate the absolute concentration of the analyte in the original sample, effectively correcting for any analyte loss or matrix-induced signal suppression or enhancement. diva-portal.org This ensures high precision and accuracy in the quantification of tryptophan and its metabolites across various biological matrices. tandfonline.commolnar-institute.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Flux Analysis Utilizing Deuterium (B1214612) Labels

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules and for tracing metabolic pathways. The incorporation of deuterium labels, as in DL-Tryptophan-2,3,3-D3, provides a unique handle for NMR-based studies.

In structural elucidation, the presence of deuterium at specific positions can simplify complex proton (¹H) NMR spectra by replacing protons with deuterium atoms, which are typically not observed in standard ¹H NMR experiments. This can help in assigning signals and confirming the structure of tryptophan metabolites.

For metabolic flux analysis, cells or organisms can be cultured with DL-Tryptophan-2,3,3-D3. As this labeled tryptophan is metabolized, the deuterium atoms are incorporated into downstream metabolites. By using techniques like deuterium (²H) NMR or by observing the changes in the ¹H and ¹H-¹³C correlation spectra of the metabolites, researchers can trace the flow of the deuterium label through the metabolic network. This provides valuable insights into the activity of different metabolic pathways under various conditions. For instance, tracking the deuterium from DL-Tryptophan-2,3,3-D3 can reveal the flux through pathways like the kynurenine (B1673888) and serotonin (B10506) pathways.

Comprehensive Validation of Analytical Performance Parameters for Deuterated Tryptophan Assays

The development of any quantitative analytical method, including those using DL-Tryptophan-2,3,3-D3, requires rigorous validation to ensure its reliability. nih.gov Validation is typically performed in accordance with guidelines from regulatory bodies like the FDA. molnar-institute.com The key performance parameters that are assessed include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte of interest from other components in the sample matrix. unimi.it This is often demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples. unimi.it

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. researchgate.net Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations. molnar-institute.com A high coefficient of determination (R²) indicates good linearity. unimi.itresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements. unimi.it These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intraday) and on different days (interday). molnar-institute.comunimi.it The results are expressed as the relative error (RE%) for accuracy and the coefficient of variation (CV%) for precision, with acceptance criteria usually set at ±15%. unimi.it

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte signal in a pre-extraction spiked sample to a post-extraction spiked sample.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. The use of a co-eluting stable isotope-labeled internal standard like DL-Tryptophan-2,3,3-D3 is the most effective way to compensate for matrix effects. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

The table below presents hypothetical validation data for a deuterated tryptophan assay, illustrating typical performance characteristics.

ParameterResult
Linearity (R²) > 0.99 researchgate.net
Intra-day Precision (CV%) < 15% molnar-institute.com
Inter-day Precision (CV%) < 15% molnar-institute.com
Accuracy (RE%) Within ±15% unimi.it
LOQ e.g., 0.5 ng/mL researchgate.net
Recovery 85-115%

By thoroughly validating these parameters, researchers can ensure that the analytical method provides accurate and reliable data for understanding the role of tryptophan metabolism in health and disease.

Applications of Dl Tryptophan 2,3,3 D3 in Investigating Metabolic Pathways

Elucidation of Tryptophan Catabolism via the Kynurenine (B1673888) Pathway

The kynurenine pathway is the principal route of tryptophan degradation in mammals, accounting for over 95% of its catabolism nih.gov. This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) nih.govnih.gov. The use of DL-Tryptophan-2,3,3-D3 has been instrumental in dissecting the intricacies of this pathway.

TDO and IDO are heme-containing enzymes that catalyze the oxidative cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine, the first and rate-limiting step of the kynurenine pathway nih.govnih.govnih.gov. While both enzymes catalyze the same reaction, they differ in their substrate specificity and tissue distribution nih.govfrontiersin.org. TDO is primarily found in the liver and exhibits high specificity for L-tryptophan nih.govfrontiersin.org. In contrast, IDO is more widely distributed and can metabolize both L- and D-tryptophan, as well as other indoleamine derivatives like serotonin (B10506) nih.govfrontiersin.org.

The use of labeled substrates such as DL-Tryptophan-2,3,3-D3 allows for precise investigation of the catalytic mechanisms of these enzymes. By tracking the incorporation of the deuterium (B1214612) label into the product, N-formylkynurenine, researchers can elucidate the stereospecificity and kinetic parameters of the enzymatic reaction. For instance, studies have shown that while TDO is highly specific for L-tryptophan, IDO can accommodate D-tryptophan, albeit with a much higher Michaelis constant (Km), indicating lower affinity pnas.org. The structural basis for this stereospecificity lies in the active site architecture of the enzymes, where L-tryptophan forms a more optimal fit in TDO nih.govnih.gov.

Table 1: Comparison of TDO and IDO Substrate Specificity

EnzymePrimary SubstrateActivity with D-TryptophanKey Characteristics
Tryptophan 2,3-dioxygenase (TDO) L-TryptophanVery low to negligibleHomotetrameric, primarily hepatic, highly specific. frontiersin.orgpnas.org
Indoleamine 2,3-dioxygenase (IDO) L-TryptophanYes, but with lower affinityMonomeric, widely distributed, broader substrate range. nih.govfrontiersin.orgpnas.org

Metabolic flux analysis using stable isotope tracers like DL-Tryptophan-2,3,3-D3 provides a quantitative understanding of the flow of metabolites through a metabolic network. In the context of the kynurenine pathway, this technique enables researchers to measure the rate of tryptophan catabolism and the subsequent production of kynurenine and its downstream metabolites in various biological systems.

Following the initial conversion of tryptophan to N-formylkynurenine and then to kynurenine, the pathway branches into several downstream routes, leading to the formation of a variety of bioactive metabolites, including kynurenic acid, 3-hydroxykynurenine, and quinolinic acid nih.govnih.govresearchgate.net. These metabolites have diverse physiological and pathophysiological roles.

By using DL-Tryptophan-2,3,3-D3, researchers can trace the flow of the deuterium label through these divergent branches. This allows for the quantification of the relative activities of the enzymes involved in each step, such as kynurenine aminotransferases (KATs), kynurenine 3-monooxygenase (KMO), and kynureninase nih.gov. Such studies are crucial for understanding how the balance between the different arms of the kynurenine pathway is regulated and how it becomes dysregulated in various disease states. For example, shifts in the pathway that favor the production of the neurotoxic quinolinic acid over the neuroprotective kynurenic acid have been implicated in neurodegenerative disorders researchgate.net.

Tracing of Serotonin Biosynthesis Pathways and Related Metabolites in Model Systems

While the majority of tryptophan is catabolized via the kynurenine pathway, a smaller but crucial fraction is utilized for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin nih.govmdpi.comyoutube.com. The biosynthesis of serotonin involves two key enzymatic steps: the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), and the subsequent decarboxylation of 5-HTP to serotonin researchgate.netyoutube.com.

The use of isotopically labeled tryptophan, including DL-Tryptophan-2,3,3-D3, is essential for studying the dynamics of serotonin synthesis and turnover in various model systems. By administering the labeled precursor and measuring the incorporation of the deuterium label into serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), researchers can determine the rate of serotonin biosynthesis and release. These studies have provided valuable insights into the regulation of serotonergic neurotransmission and its role in mood, appetite, and sleep youtube.com.

Analysis of Indole Pathway Dynamics in Microbiota-Host Interactions (Non-Human Specific)

The gut microbiota plays a significant role in tryptophan metabolism, converting dietary tryptophan into a variety of indole derivatives through the indole pathway nih.govnih.gov. These microbial metabolites can have profound effects on host physiology. The enzyme tryptophanase, present in many gut bacteria, cleaves tryptophan to produce indole, pyruvate, and ammonia researchgate.net.

Isotopically labeled tryptophan, such as DL-Tryptophan-2,3,3-D3, can be employed in gnotobiotic animal models to investigate the contribution of specific microbial species to indole production and to trace the subsequent absorption and systemic distribution of these microbial-derived metabolites. This allows for a detailed analysis of the complex interplay between the gut microbiota and the host in the metabolism of this essential amino acid.

Substrate Specificity and Stereospecificity Studies of Tryptophan-Metabolizing Enzymes

The use of stereoisotopically labeled substrates like DL-Tryptophan-2,3,3-D3 is particularly valuable for investigating the substrate specificity and stereospecificity of enzymes involved in tryptophan metabolism. As previously mentioned, TDO and IDO exhibit different preferences for the L- and D-enantiomers of tryptophan nih.govfrontiersin.org.

Studies using purified enzymes and labeled substrates have demonstrated that while TDO is highly specific for L-tryptophan, IDO can also metabolize D-tryptophan, although less efficiently nih.govnih.govresearchgate.net. This broader substrate specificity of IDO also extends to other indoleamines frontiersin.org. By comparing the rate of metabolism of L-Tryptophan-2,3,3-D3 and D-Tryptophan-2,3,3-D3, researchers can precisely quantify the stereoselectivity of these and other tryptophan-metabolizing enzymes. These studies are fundamental to understanding the physiological roles of these enzymes and for the development of specific enzyme inhibitors.

Table 2: Research Findings on Enzyme Stereospecificity

EnzymePreferred SubstrateFindings with Labeled SubstratesReference
Tryptophan 2,3-dioxygenase (TDO) L-TryptophanDemonstrates high stereospecificity for the L-isomer. The active site provides a perfect fit for L-Trp, while interactions with D-Trp are much weaker. nih.govnih.gov
Indoleamine 2,3-dioxygenase (IDO) L-TryptophanShows broader substrate specificity, capable of metabolizing D-Tryptophan, albeit with a significantly higher Km value compared to L-Tryptophan. The active site is larger and more dynamic. nih.govnih.govfrontiersin.org

Research into Protein Turnover and Amino Acid Dynamics Using Dl Tryptophan 2,3,3 D3

Assessment of in vivo Protein Synthesis Rates in Experimental Animal Models

The measurement of protein turnover, which encompasses the simultaneous processes of protein synthesis and breakdown, is fundamental to understanding physiological and pathological states. cambridge.orgeurisotop.com Stable isotope tracers like DL-Tryptophan-2,3,3-D3 are instrumental in quantifying the rate of protein synthesis in vivo. unja.ac.id The primary method used is the precursor-product approach, where the isotopic enrichment of the tracer is measured in both the free amino acid pool (the precursor) and in newly synthesized proteins (the product). e-acnm.orgnih.gov

In a typical experimental design using an animal model, DL-Tryptophan-2,3,3-D3 is administered, often through a constant infusion or a flooding dose, to achieve a steady-state enrichment in the plasma and intracellular free amino acid pools. unja.ac.id Over time, this labeled tryptophan is incorporated into new proteins. By taking tissue biopsies at specific time points and analyzing the isotopic enrichment of tryptophan in tissue proteins, researchers can calculate the fractional synthesis rate (FSR). unja.ac.ide-acnm.org The FSR represents the percentage of the tissue's protein pool that is newly synthesized per unit of time. unja.ac.id

Different tissues exhibit vastly different rates of protein turnover, reflecting their specific metabolic roles. cambridge.orgliverpool.ac.uk For instance, proteins in the liver and gut generally have much higher synthesis rates compared to those in skeletal muscle. cambridge.orgliverpool.ac.uk Using DL-Tryptophan-2,3,3-D3 allows for the precise determination of these tissue-specific rates, providing critical insights into how various factors, such as diet, exercise, or disease, modulate protein metabolism in different organs. e-acnm.org

Table 1: Representative Fractional Synthesis Rates (FSR) in Various Tissues of an Experimental Animal Model Using DL-Tryptophan-2,3,3-D3 Tracer

This table illustrates hypothetical data derived from a precursor-product experiment. The FSR is calculated based on the rate of incorporation of the deuterated tryptophan tracer into tissue-specific proteins over a 6-hour period.

TissueFractional Synthesis Rate (% per hour)Standard Deviation
Liver2.150.25
Skeletal Muscle (Soleus)0.050.01
Heart0.800.12
Kidney1.500.20
Intestinal Mucosa2.500.30

Stable Isotope Labeling in Mammalian Cell Culture (SILAC/SILAM-like approaches) for Proteomic Studies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. creative-proteomics.comresearchgate.netresearchgate.net It enables the comparison of protein abundance between different cell populations with high accuracy. nih.gov The core principle of SILAC involves metabolically incorporating "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is grown in identical media containing only the natural "light" amino acids. ckgas.comresearchgate.net

DL-Tryptophan-2,3,3-D3 can be utilized as the "heavy" amino acid in SILAC experiments. In this setup, one set of cells is cultured in a medium where normal tryptophan is replaced with DL-Tryptophan-2,3,3-D3. After several cell doublings, virtually all tryptophan residues in the newly synthesized proteins of this cell population will be the heavy, deuterated form. researchgate.net The two cell populations (heavy-labeled and light-unlabeled) can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Afterwards, the cells are combined, the proteins are extracted and digested into peptides, and the sample is analyzed by mass spectrometry. researchgate.net

Because the "heavy" and "light" peptides are chemically identical, they co-elute during chromatography, but they are distinguishable by their mass difference in the mass spectrometer. creative-proteomics.com The ratio of the signal intensities of the heavy to light peptide pairs directly reflects the relative abundance of that specific protein between the two experimental conditions. nih.gov This approach minimizes quantitative errors that can arise from sample preparation variability. researchgate.net The principles of SILAC can also be extended to whole organisms, a technique often referred to as SILAM (Stable Isotope Labeling in Mammals).

Table 2: Example Data from a SILAC Experiment Using DL-Tryptophan-2,3,3-D3 to Compare Protein Expression in Treated vs. Control Cells

This table shows example quantitative data for several proteins identified in a SILAC experiment. The Heavy/Light (H/L) ratio indicates the change in protein expression in the treated cells (grown in 'heavy' DL-Tryptophan-2,3,3-D3) relative to control cells (grown in 'light' medium). A ratio > 1 indicates upregulation, while a ratio < 1 indicates downregulation.

Protein NameGene SymbolHeavy/Light (H/L) RatioRegulation
Heat shock protein 90HSP90AA12.54Upregulated
Glyceraldehyde-3-phosphate dehydrogenaseGAPDH1.02Unchanged
Caspase-3CASP33.15Upregulated
Beta-actinACTB0.98Unchanged
Cyclin-D1CCND10.45Downregulated

Investigation of Free Amino Acid Pool Dynamics and Exchange Rates in Biological Systems

The concentration of free amino acids in plasma and tissues is tightly regulated through a balance of absorption, protein synthesis and breakdown, and catabolism. frontiersin.org Stable isotope tracers like DL-Tryptophan-2,3,3-D3 are essential tools for studying the kinetics of these free amino acid pools and their exchange rates across biological membranes. eurisotop.comeurisotop.com By introducing a labeled tracer, scientists can follow the movement and transformation of amino acids within a system without perturbing the steady state of the unlabeled metabolite pool. nih.gov

A key application is in measuring the transport of amino acids across cellular or tissue barriers, such as the intestinal epithelium or the blood-brain barrier. frontiersin.org For instance, studies can quantify the rate of appearance (Ra) and rate of disappearance (Rd) of tryptophan from the plasma, reflecting the flux from protein breakdown and dietary intake versus the flux into protein synthesis and catabolism. e-acnm.org

Using a deuterated tracer like DL-Tryptophan-2,3,3-D3 is particularly advantageous as it allows researchers to distinguish the administered tracer from the endogenous, unlabeled amino acid. This is crucial for accurately measuring transport rates, as it overcomes the complication of simultaneous secretion of the endogenous compound, which would otherwise confound the results. The unique mass of the deuterated tracer enables its precise quantification against a background of the naturally abundant form, providing clear data on the kinetics of amino acid exchange between different pools. frontiersin.org

Table 3: Measurement of DL-Tryptophan-2,3,3-D3 Transport Across an In Vitro Cell Barrier Model

This table presents hypothetical findings from an experiment measuring the transport of deuterated tryptophan across a polarized cell monolayer (e.g., Caco-2 cells modeling the intestinal barrier). The apparent permeability coefficient (Papp) is a standard measure of transport rate.

Transport DirectionInitial Concentration (µM)Flux (pmol/cm²/s)Apparent Permeability (Papp) (x 10⁻⁶ cm/s)
Apical to Basolateral (Absorption)101.515.0
Apical to Basolateral (Absorption)10013.513.5
Basolateral to Apical (Secretion)100.44.0
Basolateral to Apical (Secretion)1003.83.8

Emerging Research Frontiers and Future Perspectives for Dl Tryptophan 2,3,3 D3

Integration with Multi-Omics for Comprehensive Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective, rather than focusing on individual components. nih.govbrjac.com.br The integration of multiple "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—is central to this approach, providing a comprehensive view of cellular and molecular systems. nih.govnih.govresearchgate.net Stable isotope-labeled compounds like DL-Tryptophan-2,3,3-D3 are invaluable for adding a dynamic layer to these multi-omics studies, particularly in the fields of metabolomics and proteomics.

By introducing DL-Tryptophan-2,3,3-D3 into a biological system, researchers can trace the metabolic fate of tryptophan through various pathways. frontiersin.orgnih.gov This stable isotope-assisted metabolite profiling allows for the identification and quantification of known and previously unknown tryptophan metabolites using high-resolution mass spectrometry (LC-MS). frontiersin.orgnih.gov The data generated from these metabolomic studies can then be integrated with proteomic data to understand how changes in metabolic fluxes correlate with protein expression levels, particularly the enzymes involved in tryptophan metabolism.

Furthermore, integrating these findings with genomic and transcriptomic data can reveal the regulatory networks that control tryptophan metabolism in response to various stimuli or in disease states. This multi-omics approach provides a more complete picture of a biological system's function, from the genetic blueprint to the metabolic output. nih.govresearchgate.net For instance, understanding the complete tryptophan metabolic network is crucial, as its dysregulation is implicated in numerous physiological and disease processes. creative-proteomics.com

Table 1: Applications of Labeled Tryptophan in Multi-Omics Studies

Research Area Isotopic Label Organism/System Key Findings Reference(s)
Metabolite Profiling 13C11-L-Tryptophan Rubrivivax benzoatilyticus Revealed over seventy labeled metabolites, providing new insights into L-tryptophan catabolism under chemotrophic conditions. nih.gov
Plant Metabolomics 13C11-Tryptophan Wheat Plants Enabled the classification of 58 metabolites into the Trp-derived submetabolome, improving the characterization of unknown compounds. frontiersin.org

Development of Novel Isotopic Tracing Strategies for Complex Biological Questions

Isotopic tracing is a fundamental technique for elucidating metabolic pathways and understanding the dynamics of biological processes. DL-Tryptophan-2,3,3-D3, with its specific deuterium (B1214612) labeling on the β-carbon and α-carbon of the amino acid side chain, serves as an excellent tracer for investigating complex biological questions.

One key application is its use as an internal standard in quantitative mass spectrometry. creative-proteomics.com By adding a known amount of deuterated tryptophan to a biological sample, researchers can accurately measure the concentration of endogenous, unlabeled tryptophan and its metabolites, correcting for variations in sample preparation and instrument response. creative-proteomics.comnih.gov This approach has been used to develop robust analytical methods for the simultaneous analysis of tryptophan and numerous related biomarkers in various sample types. creative-proteomics.comnih.gov

Beyond its role as a standard, DL-Tryptophan-2,3,3-D3 is instrumental in metabolic flux analysis. Following its administration, the deuterium label can be tracked as it is incorporated into downstream metabolites. This allows researchers to study the kinetics and disposition of important metabolic pathways, such as the kynurenine (B1673888) pathway. nih.gov For example, a study in rabbits used stable isotope-labeled tryptophan to investigate the central nervous system disposition of quinolinic acid, a key metabolite in the kynurenine pathway. nih.gov Similarly, isotopic labeling has been used to reexamine the biosynthesis of indole-3-acetic acid in plants, demonstrating that L-tryptophan may not be the primary precursor, which challenges previous assumptions and highlights the power of tracing studies. nih.govosti.gov

The development of these tracing strategies provides deeper insights into:

Metabolic pathway elucidation: Identifying novel metabolites and connections between pathways. frontiersin.orgnih.gov

Pharmacokinetics: Tracking the absorption, distribution, metabolism, and excretion of tryptophan-derived compounds. nih.gov

Enzyme mechanisms: Probing the stereospecificity and kinetics of enzymes involved in tryptophan metabolism. nih.gov

Advances in High-Throughput Screening Methodologies for Enzyme Modulators Leveraging Labeled Substrates

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify potential therapeutic agents that modulate the activity of a biological target, such as an enzyme. longdom.org The use of isotopically labeled substrates like DL-Tryptophan-2,3,3-D3 is a significant advancement for HTS assays, particularly for enzymes that are challenging to study with traditional colorimetric or fluorescent methods.

Enzymes that catabolize tryptophan, such as Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), are important drug targets for cancer immunotherapy and neurodegenerative diseases. nih.govnih.gov HTS assays are crucial for identifying inhibitors of these enzymes. nih.gov

In an HTS assay leveraging a labeled substrate, the enzyme is incubated with DL-Tryptophan-2,3,3-D3 and a library of potential modulators. The reaction is then analyzed by mass spectrometry, which can specifically and sensitively detect the formation of the deuterated product (e.g., deuterated N-formylkynurenine). The advantages of this approach include:

High Specificity: Mass spectrometry can distinguish the deuterated product from other molecules in the complex assay mixture, reducing false positives.

Broad Applicability: The method is not dependent on a chromophore or fluorophore and can be applied to any enzyme that produces a detectable product.

Direct Measurement: It directly measures the enzymatic conversion of the substrate, providing a more accurate assessment of enzyme activity compared to indirect assays.

This mass spectrometry-based HTS strategy allows for the efficient screening of large chemical libraries to discover novel and potent modulators of tryptophan-metabolizing enzymes, accelerating the drug discovery process. longdom.orgnih.gov

Computational Modeling and Simulation of Deuterium Isotope Effects in Biochemical Reactions

The substitution of hydrogen with deuterium at a specific position in a molecule can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). rsc.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond, making it more difficult to break. rsc.orgpreprints.org Measuring the KIE provides powerful insights into the rate-limiting steps and transition state structures of enzymatic reactions. tandfonline.comacs.orgichtj.waw.pl

DL-Tryptophan-2,3,3-D3 is an ideal tool for studying the KIE of enzymes that catalyze reactions involving the C-H bonds at the α- and β-positions of the tryptophan side chain. Experimental determination of the KIE involves comparing the reaction rates of the deuterated and non-deuterated substrates. acs.orgnih.gov

These experimentally determined KIE values are crucial for validating computational models of enzyme mechanisms. Researchers use computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to model the reaction pathway and calculate theoretical KIEs for proposed mechanisms. A close agreement between the experimental KIE (measured using DL-Tryptophan-2,3,3-D3) and the simulated KIE provides strong evidence in support of the proposed mechanism.

Studies on enzymes like tryptophanase and tryptophan 2-monooxygenase have utilized deuterium KIEs to elucidate their catalytic mechanisms. tandfonline.comacs.org For instance, a pH-independent primary deuterium kinetic isotope effect of 6.0 ± 0.5 for alanine (B10760859) oxidation by tryptophan 2-monooxygenase was consistent with C-H bond cleavage being the irreversible, rate-limiting step. acs.org These investigations help to resolve the timing of bond cleavage and formation events during catalysis. acs.orgnih.gov

Table 2: Experimentally Determined Deuterium Kinetic Isotope Effects (KIE) in Amino Acid Metabolism

Enzyme Substrate KIE Value (Dk) Implication Reference(s)
Tryptophan 2-Monooxygenase DL-Alanine-d1 6.0 ± 0.5 C-H bond cleavage is the irreversible, rate-limiting step. acs.org
Tryptophanase (TPase) [4-2H]-L-Tryptophan Vmax/KM = 1.79 (in D2O) Provides insight into the structure of the transition state. tandfonline.com

Q & A

Q. What are the key physicochemical properties of DL-Tryptophan-2,3,3-D3, and how do they influence experimental design?

DL-Tryptophan-2,3,3-D3 (CAS 340257-61-6) has a molecular weight of 204.23 g/mol and a melting point of 248–250°C (with decomposition). Its solubility in water is limited but improves with heating or in polar solvents like DMSO and methanol . These properties are critical for designing dissolution protocols in metabolic studies or chromatography-based analyses. For instance, pre-dissolving the compound in heated DMSO ensures uniform distribution in aqueous buffers for cell culture experiments. Stability under refrigeration (2–8°C) is essential for long-term storage to avoid deuterium loss or degradation .

Q. How is DL-Tryptophan-2,3,3-D3 synthesized, and how is isotopic purity validated?

Deuterium labeling at the 2,3,3 positions is typically achieved via acid-catalyzed hydrogen-deuterium exchange or enzymatic methods. Isotopic purity (≥98 atom% D) is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, HRMS detects mass shifts corresponding to deuterium incorporation, while ²H-NMR confirms positional specificity . Suppliers like Nanjing Beiyu Bio-Tech provide certificates of analysis detailing isotopic enrichment and chemical purity (≥98%) .

Q. What are the best practices for using DL-Tryptophan-2,3,3-D3 as an internal standard in metabolomics?

In untargeted metabolomics, DL-Tryptophan-2,3,3-D3 is spiked into biological samples (e.g., plasma or tissue homogenates) at a known concentration (e.g., 100 µM) to correct for matrix effects and instrument variability. LC-MS/MS parameters, such as ionization efficiency and retention time, are matched to the unlabeled analyte. Data normalization involves calculating the ratio of endogenous tryptophan peak area to the deuterated internal standard’s peak area .

Advanced Research Questions

Q. How does deuterium labeling at the 2,3,3 positions affect tryptophan’s metabolic flux in vivo?

Deuterium labeling enables tracking of tryptophan catabolism via the kynurenine pathway. In murine models, deuterated tryptophan administered intraperitoneally allows quantification of metabolites like kynurenine and quinolinic acid using LC-MS. Isotopic enrichment in these metabolites confirms enzymatic activity of indoleamine 2,3-dioxygenase (IDO), a key enzyme in immune tolerance . However, deuterium isotope effects (e.g., slower C-H bond cleavage in enzymatic reactions) must be accounted for by comparing kinetics with non-deuterated controls .

Q. What experimental strategies mitigate isotopic interference in complex biological matrices?

Co-eluting isobaric compounds in biological samples can obscure deuterated signals. To address this, use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for selective detection. For example, transitions such as m/z 207→188 (deuterated tryptophan) and m/z 204→146 (unlabeled) improve specificity. Additionally, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges reduces matrix complexity .

Q. How can DL-Tryptophan-2,3,3-D3 be applied to study enzyme inhibition or activation?

In vitro assays using recombinant IDO or tryptophan hydroxylase can quantify enzyme activity by measuring deuterated vs. non-deuterated substrate conversion. For instance, pre-incubating IDO with inhibitors (e.g., 1-methyltryptophan) followed by deuterated tryptophan addition allows time-resolved measurement of kynurenine production via LC-MS. Competitive inhibition constants (Kᵢ) are derived from dose-response curves .

Q. What are the limitations of DL-Tryptophan-2,3,3-D3 in tracing neurotransmitter synthesis pathways?

While deuterated tryptophan is effective for studying serotonin synthesis in the gut-brain axis, its use in neuronal systems is limited by the blood-brain barrier’s selective transport. Microdialysis coupled with LC-MS can monitor deuterated serotonin in extracellular fluid, but low permeability necessitates higher dosing or localized delivery methods .

Methodological Considerations

Q. How should researchers validate deuterium retention during long-term stability studies?

Accelerated stability testing under stress conditions (e.g., 40°C/75% RH for 1 month) with periodic LC-MS analysis detects deuterium loss. A ≥95% retention of isotopic purity is acceptable for most applications. Storage in amber vials under argon at -80°C minimizes deuterium exchange with ambient moisture .

Q. What analytical techniques are optimal for quantifying DL-Tryptophan-2,3,3-D3 in pharmacokinetic studies?

Ultra-high-performance liquid chromatography (UHPLC) with a C18 column (e.g., Acquity BEH C18) and a mobile phase of 0.1% formic acid in water/acetonitrile provides baseline separation. Quantitation via a calibration curve (1–1000 ng/mL) with a deuterated internal standard ensures accuracy within ±15% .

Q. How does DL-Tryptophan-2,3,3-D3 compare to other isotopologs (e.g., tryptophan-d₈) in tracer studies?

Tryptophan-d₈ (CAS 1233395-85-1) offers higher mass shift for improved MS discrimination but is costlier and less synthetically accessible. For most in vivo studies, DL-Tryptophan-2,3,3-D3 balances cost, isotopic purity, and metabolic relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.